6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC9618513
Molecular Formula: C15H17N5OS
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
![6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -](/images/structure/VC9618513.png)
Specification
Molecular Formula | C15H17N5OS |
---|---|
Molecular Weight | 315.4 g/mol |
IUPAC Name | 4-[[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine |
Standard InChI | InChI=1S/C15H17N5OS/c1-11-4-2-3-5-12(11)14-18-20-13(16-17-15(20)22-14)10-19-6-8-21-9-7-19/h2-5H,6-10H2,1H3 |
Standard InChI Key | KGJLFKULLDUZGL-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCOCC4 |
Canonical SMILES | CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCOCC4 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a fused triazolo[3,4-b] thiadiazole core substituted at positions 3 and 6. The 3-position is modified with a morpholin-4-ylmethyl group, while the 6-position carries a 2-methylphenyl substituent. This arrangement introduces steric and electronic effects that influence reactivity and biological interactions. The morpholine moiety enhances solubility and hydrogen-bonding capacity, critical for target binding .
Table 1: Key Structural Descriptors
Synthetic Methodology
Cyclocondensation Strategy
The synthesis of triazolo-thiadiazoles typically involves cyclocondensation of 4-amino-1,2,4-triazole-3-thiol derivatives with carboxylic acids in phosphoryl trichloride (POCl₃) . For this compound:
-
Intermediate Preparation:
-
Cyclocondensation:
The intermediate triazole-thiol reacts with morpholine-4-carbonyl chloride in POCl₃ under reflux, forming the thiadiazole ring via dehydration .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Intermediate Synthesis | CS₂, NH₂NH₂·H₂O, EtOH, 5 hr | 78–85 |
Cyclocondensation | POCl₃, 100°C, 6 hr | 65–72 |
Physicochemical Characterization
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (d, J = 7.8 Hz, 1H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 4.62 (s, 2H, CH₂-morpholine), 3.58 (t, J = 4.6 Hz, 4H, morpholine-OCH₂), 2.78 (t, J = 4.6 Hz, 4H, morpholine-NCH₂), 2.41 (s, 3H, CH₃) . -
LC-MS (ESI+): m/z 371.1 [M+H]⁺, confirming molecular weight .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of strong intermolecular interactions due to the rigid triazolo-thiadiazole core .
Biological Evaluation
Table 3: Docking Scores vs. Reference Drugs
Target | Compound | ΔG (kcal/mol) |
---|---|---|
COX-1 | 6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl) derivative | −7.2 |
Celecoxib | −8.1 | |
CYP51 | 6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl) derivative | −6.8 |
Fluconazole | −7.5 |
Antimicrobial Activity
Analogous triazolo-thiadiazoles exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential broad-spectrum activity . The morpholine group may enhance membrane penetration, though experimental validation is required.
Pharmacological Applications
Anticancer Prospects
Triazolo-thiadiazoles inhibit kinases like anaplastic lymphoma kinase (ALK) by competing with ATP binding . The 2-methylphenyl group could enhance hydrophobic pocket interactions, while morpholine improves solubility for in vivo efficacy.
Anti-inflammatory Activity
COX-1 binding data align with NSAID-like mechanisms, though selectivity over COX-2 remains uncharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume